(4-Bromo-6-iodopyridin-2-YL)methylamine
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Overview
Description
(4-Bromo-6-iodopyridin-2-YL)methylamine is a heterocyclic organic compound with the molecular formula C6H6BrIN2. It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of 2-methylpyridine, followed by amination to introduce the methylamine group. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-iodopyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and complex heterocyclic compounds that are valuable in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-6-iodopyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is used to develop new pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Bromo-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The presence of bromine and iodine atoms enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chloropyridin-6-yl)methylamine
- (4-Iodo-2-methylpyridin-6-yl)methylamine
- (4-Bromo-6-fluoropyridin-2-yl)methylamine
Uniqueness
(4-Bromo-6-iodopyridin-2-YL)methylamine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and binding properties. This dual halogenation allows for more diverse chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
(4-bromo-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
XEGPHYMPDSNSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)Br |
Origin of Product |
United States |
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